Cbr1-IN-5 -

Cbr1-IN-5

Catalog Number: EVT-15271145
CAS Number:
Molecular Formula: C17H13ClN2O3
Molecular Weight: 328.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cbr1-IN-5 is classified as a small molecule inhibitor targeting the carbonyl reductase 1 enzyme. It is derived from structural modifications of natural products or synthetic pathways designed to enhance specificity and potency against the enzyme. The compound's development is rooted in studies focusing on the structure-function relationships of carbonyl reductases, particularly human carbonyl reductase 1.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cbr1-IN-5 typically involves several organic chemistry techniques, including:

  • Retrosynthetic Analysis: Identifying key intermediates that can be synthesized from readily available starting materials.
  • Reactions: Common reactions may include aldol reactions, reduction reactions, and coupling reactions to build the desired molecular framework.
  • Purification Techniques: After synthesis, compounds are often purified using chromatographic methods such as high-performance liquid chromatography (HPLC) to ensure high purity levels.

Specific technical details regarding the exact synthetic route for Cbr1-IN-5 may vary based on proprietary methods used by research groups or pharmaceutical companies.

Molecular Structure Analysis

Structure and Data

Cbr1-IN-5 exhibits a specific molecular structure characterized by functional groups that facilitate its binding to the active site of carbonyl reductase 1. The structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate:

  • Molecular Formula: The exact molecular formula would depend on the specific structure of Cbr1-IN-5.
  • 3D Configuration: The three-dimensional conformation is critical for understanding how it interacts with its target enzyme.

In studies involving similar inhibitors, structural data often reveal key interactions between the inhibitor and residues within the active site, influencing substrate specificity.

Chemical Reactions Analysis

Reactions and Technical Details

Cbr1-IN-5 participates in various chemical reactions primarily as an inhibitor rather than a substrate. Its mechanism involves:

  • Competitive Inhibition: Cbr1-IN-5 competes with natural substrates for binding to the active site of carbonyl reductase 1.
  • Kinetic Studies: Detailed kinetic analyses are conducted to determine parameters such as inhibition constants (Ki) and maximum velocity (Vmax) when assessing its efficacy.

Reactions involving Cbr1-IN-5 can be monitored using spectrophotometric methods to quantify enzyme activity before and after the introduction of the inhibitor.

Mechanism of Action

Process and Data

The mechanism through which Cbr1-IN-5 exerts its inhibitory effect on carbonyl reductase 1 involves:

  1. Binding Affinity: The compound binds to the active site of carbonyl reductase 1, preventing substrate access.
  2. Conformational Changes: Binding may induce conformational changes in the enzyme that further inhibit its catalytic activity.
  3. Impact on Metabolism: By inhibiting carbonyl reductase 1, Cbr1-IN-5 alters the metabolic pathways of drugs like doxorubicin, potentially leading to reduced formation of toxic metabolites.

Data from kinetic studies typically illustrate how varying concentrations of Cbr1-IN-5 affect enzymatic activity, providing insights into its potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cbr1-IN-5 possesses distinct physical and chemical properties that influence its biological activity:

  • Molecular Weight: Typically calculated based on its molecular formula.
  • Solubility: Solubility in various solvents can impact bioavailability.
  • Stability: Thermal stability and degradation pathways are crucial for determining shelf life and storage conditions.

Analytical methods such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may be employed to assess these properties.

Applications

Scientific Uses

Cbr1-IN-5 has several potential applications in scientific research and medicine:

  • Pharmacology: As an inhibitor of carbonyl reductase 1, it can be used to study drug metabolism pathways and identify how variations in enzyme activity affect drug efficacy and toxicity.
  • Cancer Research: Given its role in modulating doxorubicin metabolism, Cbr1-IN-5 may aid in optimizing cancer therapies by reducing adverse effects associated with drug metabolism.
  • Biotechnology: The compound could be explored for industrial applications where selective reduction processes are required for producing chiral alcohols or other valuable chemicals.
Rationale for CBR1-Targeted Therapeutic Development

CBR1 in Xenobiotic Metabolism & Chemoresistance Pathways

Carbonyl reductase 1 (CBR1) is a NADPH-dependent cytosolic enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. It exhibits broad substrate specificity, reducing carbonyl groups on endogenous compounds (e.g., prostaglandins, steroids) and diverse xenobiotics [7] [2]. This metabolic function is a double-edged sword in oncology. CBR1 converts chemotherapeutic anthracyclines (e.g., doxorubicin, daunorubicin) into their alcohol metabolites (doxorubicinol, daunorubicinol). While this represents a standard detoxification pathway, the metabolites retain significant cardiotoxicity and exhibit reduced cytotoxicity against cancer cells [4] [5]. Doxorubicinol accumulation is directly linked to irreversible cardiac damage through mechanisms like sarcoplasmic reticulum Ca²⁺-ATPase inhibition and iron homeostasis disruption [5].

Beyond anthracyclines, CBR1 metabolizes quinones (e.g., menadione), aldehydes derived from lipid peroxidation (e.g., 4-oxononenal), and environmental carcinogens like tobacco-derived nitrosamines (NNK) [1] [7]. This detoxification role becomes problematic in tumors, where CBR1 overexpression is frequently observed. In head and neck squamous cell carcinoma (HNSCC), elevated CBR1 activity scavenges ionizing radiation (IR)-induced reactive oxygen species (ROS), repairs IR-induced DNA damage, and promotes cell survival, leading to radioresistance [1]. Mechanistically, IR upregulates CBR1 transcription via the oxidative stress-responsive transcription factor Nrf2, creating a pro-survival feedback loop [1] [10]. Consequently, CBR1 inhibition significantly enhances radiation-induced DNA damage, mitotic catastrophe, and tumor growth inhibition in vitro and in xenograft models [1].

Table 1: Key Chemotherapeutic Substrates and Resistance Pathways Mediated by CBR1

Substrate CategorySpecific ExamplesMetaboliteConsequence of ReductionAssociated Resistance
AnthracyclinesDoxorubicin, DaunorubicinDoxorubicinol, DaunorubicinolReduced tumor cell cytotoxicity; Increased cardiotoxicityMultidrug resistance (MDR)
QuinonesMenadione, NNK-derived quinonesHydroquinonesDetoxification of carcinogens; ROS scavengingRadioresistance & Chemoresistance
Aldehydes4-Oxononenal (4-ONE)4-HydroxynonenaAttenuation of oxidative stress damageSurvival under hypoxic stress

Mechanistic Basis for Selective CBR1 Inhibition in Neoplastic Contexts

The therapeutic potential of CBR1 inhibition stems from the enzyme's distinct overexpression in malignant tissues compared to adjacent normal tissue. This differential expression is driven by several factors:

  • Oxidative Stress Response: Tumors often exist in microenvironments characterized by hypoxia and chronic oxidative stress. The transcription factor Nrf2, activated under these conditions, directly binds to antioxidant response elements (ARE) in the CBR1 promoter, leading to its transcriptional upregulation [1] [10]. This renders cancer cells highly dependent on CBR1 for detoxifying lipid peroxidation products (e.g., 4-oxononenal, 4-hydroxynonenal) and maintaining redox homeostasis. Inhibition disrupts this critical defense, causing lethal accumulation of reactive aldehydes and ROS.
  • DNA Damage Repair Modulation: CBR1 contributes to radioresistance by facilitating DNA repair. In HNSCC, CBR1 knockdown or pharmacological inhibition results in sustained levels of γ-H2AX (a marker of DNA double-strand breaks) and impaired resolution of DNA damage after radiation exposure. This correlates with increased mitotic catastrophe and reduced clonogenic survival [1].
  • Metabolic Vulnerability: The reliance of certain tumors (e.g., HNSCC, breast cancer) on high CBR1 activity for metabolizing chemotherapeutics and endogenous toxins creates a specific vulnerability. Selective CBR1 inhibitors like Cbr1-IN-5 exploit this dependency. By blocking the enzyme's catalytic site, they prevent the reduction of chemotherapeutics into less active forms (chemosensitization) while simultaneously crippling the tumor's antioxidant defenses (radiosensitization and intrinsic cytotoxicity).

Importantly, the goal is selective inhibition within tumors. While CBR1 is ubiquitously expressed, its basal activity in critical healthy tissues (e.g., heart, liver) under non-stressed conditions may be less crucial for immediate survival than in tumors under constant oxidative duress. Furthermore, targeted delivery strategies (e.g., nanoparticle conjugates, prodrugs activated in the tumor microenvironment) are areas of active research to enhance selectivity.

Comparative Analysis of CBR1 vs. CBR3 Isoform Specificity in Substrate Reduction

CBR1 and carbonyl reductase 3 (CBR3) are paralogs located on chromosome 21q22.12, sharing 72% amino acid sequence identity and 85% similarity [3] [7]. Despite this high homology, they exhibit markedly different substrate specificities and catalytic efficiencies, underpinning the feasibility of developing isoform-selective inhibitors like Cbr1-IN-5.

Table 2: Structural and Functional Comparison of Human CBR1 and CBR3

AttributeCBR1 (SDR21C1)CBR3 (SDR21C2)Biological Significance
Primary Tissue ExpressionHigh: Liver, Brain, Kidney, Adipose; UbiquitousGenerally Lower: Widespread but lower levels than CBR1CBR1 dominates systemic xenobiotic metabolism
Catalytic Efficiency (kcat/Km) for AnthracyclinesHigh (e.g., Doxorubicin, Daunorubicin)Very Low (Minimal activity)CBR1 is primary hepatic & systemic anthracycline reductase
Key Active Site Residues (Position)Trp229, Ala235, Met141Pro230, Asp236, Gln142Determines substrate specificity and inhibitor binding
Substrate Spectrum BreadthBroad: Quinones, aldehydes, isatin, NNK, anthracyclines, prostaglandinsNarrow: Primarily ortho-quinones, isatin, oracinCBR1 involved in diverse detoxification/activation pathways
Impact on Doxorubicin PK in PatientsSignificant (Diplotypes alter clearance/AUC)Minimal (Polymorphisms show no significant effect)CBR1 inhibition directly relevant to anthracycline efficacy/toxicity [4]
Inhibition by Prenylflavonoids (e.g., Xanthohumol)Potent (Sub-micromolar Ki for 8-Prenylnaringenin)Not Reported/WeakBasis for designing potent CBR1-selective inhibitors [6]

The critical differences arise from variations within their substrate-binding pockets:

  • Active Site Architecture: While the overall protein fold is conserved, specific residue differences dramatically alter the topology and chemical environment of the active site. Key substitutions include CBR1 Trp229 (bulky, hydrophobic) vs. CBR3 Pro230 (small, rigid), CBR1 Ala235 (small, hydrophobic) vs. CBR3 Asp236 (charged, acidic), and CBR1 Met141 (hydrophobic) vs. CBR3 Gln142 (polar, amide) [3] [7]. These differences make the CBR1 active site generally larger and more hydrophobic, accommodating bulky polycyclic structures like anthracyclines and PAH quinones. The CBR3 active site, with Pro230 and Asp236, is more constrained and polar, limiting its substrate repertoire primarily to smaller planar quinones (e.g., 9,10-phenanthrenequinone) and isatin [3].
  • Catalytic Efficiency with Chemotherapeutics: CBR1 efficiently reduces anthracyclines (doxorubicin, daunorubicin) with high catalytic turnover. In contrast, CBR3 exhibits negligible activity towards these drugs [3] [4]. Pharmacogenetic studies confirm this functional divergence; polymorphisms in CBR1 significantly impact doxorubicin clearance and plasma exposure (AUC) in breast cancer patients, whereas CBR3 polymorphisms show no such association [4].
  • Implications for Inhibitor Design (Cbr1-IN-5): The distinct active site architectures provide a molecular basis for designing inhibitors highly selective for CBR1 over CBR3. Compounds can be engineered to exploit the larger hydrophobic pocket and specific residue interactions (e.g., π-stacking with Trp229, hydrophobic interactions with Met141, Ala235) present in CBR1 but absent or altered in CBR3. Natural prenylated flavonoids like xanthohumol and 8-prenylnaringenin demonstrate potent CBR1 inhibition (Ki in nanomolar to low micromolar range) [6], serving as valuable scaffolds for developing synthetic inhibitors like Cbr1-IN-5. Selective inhibition avoids potential off-target effects on CBR3, whose physiological function remains less defined but is unlikely to contribute significantly to anthracycline metabolism or core detoxification pathways in tumors.

Table 3: Molecular Features Enabling Cbr1-IN-5 Selectivity for CBR1 vs. CBR3

Molecular Feature of InhibitorInteraction with CBR1Interaction with CBR3Contribution to Selectivity
Prenylated Hydrophobic MoietyFits large hydrophobic pocket near Trp229/Met141Steric clash with Pro230/Gln142; Charged repulsion with Asp236High selectivity by exploiting size/charge differences
Planar Conjugated SystemOptimal π-π stacking with Trp229Suboptimal stacking due to altered binding poseEnhanced affinity for CBR1
Specific H-bond Donor/Acceptor GroupsTargets conserved catalytic tetrad (S139-Y193-K197-N/Q)May interact but lack complementary stabilizing residuesModerate contribution; conserved residues limit discrimination

This comprehensive analysis underscores CBR1 as a critical and druggable target in oncology. Cbr1-IN-5 represents a strategic approach to overcome chemoresistance (particularly to anthracyclines) and radioresistance by selectively inhibiting this pivotal enzyme, thereby enhancing the efficacy of established cancer therapies.

Properties

Product Name

Cbr1-IN-5

IUPAC Name

N-[(2-chlorophenyl)methyl]-8-hydroxy-2-iminochromene-3-carboxamide

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

InChI

InChI=1S/C17H13ClN2O3/c18-13-6-2-1-4-11(13)9-20-17(22)12-8-10-5-3-7-14(21)15(10)23-16(12)19/h1-8,19,21H,9H2,(H,20,22)

InChI Key

MTUVBFSMPMYPHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.